molecular formula C12H16ClNO2 B6167931 methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride CAS No. 1203683-93-5

methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride

Cat. No.: B6167931
CAS No.: 1203683-93-5
M. Wt: 241.71 g/mol
InChI Key: DLPDERQRONOKLB-UHFFFAOYSA-N
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Description

Historical Development and Chemical Significance of Pyrrolidine-Containing Benzoate (B1203000) Esters in Academic Research

The journey of pyrrolidine-containing compounds in scientific research is deeply rooted in the study of natural products. Pyrrolizidine alkaloids, for instance, have been known for centuries for both their medicinal properties and toxicity. wikipedia.orgnih.gov The formal discovery of these alkaloids in the 19th century marked the beginning of focused research into the chemical and biological activities of the pyrrolidine (B122466) core. wikipedia.org

While a specific historical narrative for the development of pyrrolidine-containing benzoate esters as a distinct class is not extensively documented, their emergence can be seen as a logical progression in medicinal chemistry. The pyrrolidine scaffold is a key component in a significant number of FDA-approved drugs, highlighting its therapeutic importance. frontiersin.org Benzoic acid and its esters, on the other hand, are also prevalent in biologically active molecules and serve as versatile building blocks in organic synthesis. ossila.com The combination of these two moieties represents a strategic approach in drug design to explore new chemical space and therapeutic potential.

The chemical significance of this structural combination lies in the synergistic contribution of each component. The pyrrolidine ring provides a three-dimensional framework that can be strategically substituted to interact with biological targets, while the benzoate ester can be modified to modulate properties such as solubility, stability, and receptor binding affinity.

Structural and Synthetic Challenges Associated with the Pyrrolidin-3-yl Benzoate Framework

The synthesis of 3-substituted pyrrolidines, including the pyrrolidin-3-yl benzoate framework, presents several notable challenges for synthetic chemists. A primary hurdle is the control of stereochemistry at the C3 position of the pyrrolidine ring. The spatial orientation of the substituent significantly influences the biological activity of the molecule, making stereoselective synthesis a critical aspect of developing these compounds. nih.gov

Various synthetic strategies have been developed to address these challenges, including:

Ring-closing reactions: These methods often involve the cyclization of acyclic precursors to form the pyrrolidine ring. sci-hub.se

Modification of existing pyrrolidine rings: Starting from readily available chiral precursors like proline, chemists can introduce functionality at the desired position.

Catalytic asymmetric reactions: The use of chiral catalysts in reactions such as 1,3-dipolar cycloadditions of azomethine ylides has proven effective in achieving high levels of stereocontrol. rsc.org

Table 1: Common Synthetic Strategies for 3-Substituted Pyrrolidines

Synthetic StrategyDescriptionKey Challenges
Ring-Closing Metathesis Formation of the pyrrolidine ring from a diene precursor using a ruthenium catalyst.Availability of starting materials, catalyst sensitivity.
Michael Addition Addition of a nucleophile to an α,β-unsaturated carbonyl compound to form a key intermediate for cyclization.Control of stereochemistry, potential for side reactions.
Reductive Amination Intramolecular reaction of an amino group with a ketone or aldehyde to form the pyrrolidine ring.Control of ring size, potential for over-reduction.
Palladium-Catalyzed Arylation Introduction of the aryl group at the 3-position of a pre-formed pyrrolidine ring.Catalyst poisoning, regioselectivity, reaction conditions.

Current Research Trends and Emerging Areas of Investigation for Methyl 4-(pyrrolidin-3-yl)benzoate Hydrochloride

While specific research focused solely on this compound (CAS Number: 1203683-93-5) is not extensively published in peer-reviewed literature, its availability from chemical suppliers suggests its use as a building block in drug discovery and development. calpaclab.comchemicalbook.com The current research trends for the broader class of 3-arylpyrrolidines and related compounds point towards several promising areas of investigation:

Neurological Disorders: The 3-arylpyrrolidine scaffold is a key feature in compounds targeting the central nervous system, including potential treatments for neurodegenerative diseases and psychiatric disorders.

Oncology: The pyrrolidine core is present in a number of anticancer agents, and the development of new derivatives continues to be an active area of research. tandfonline.com

Infectious Diseases: The unique structural features of pyrrolidine derivatives make them attractive candidates for the development of novel antiviral and antibacterial agents. frontiersin.org

Emerging research is also exploring the use of these compounds as probes to study biological processes and as ligands for specific receptors. The development of more efficient and stereoselective synthetic methods remains a constant pursuit, enabling the creation of diverse libraries of compounds for high-throughput screening.

Establishing the Foundational Research Gaps for Comprehensive Understanding of the Compound

A thorough review of the available literature reveals several foundational research gaps in the understanding of this compound and its immediate chemical space:

Limited Publicly Available Biological Data: There is a notable absence of published studies detailing the specific biological activity profile of this compound. Its primary role appears to be that of a synthetic intermediate, with its own pharmacological properties largely unexplored in the public domain.

Lack of Head-to-Head Comparative Studies: For the broader class of 3-arylpyrrolidine benzoate esters, there is a need for systematic structure-activity relationship (SAR) studies to delineate the impact of substituents on both the pyrrolidine ring and the benzoate moiety on biological activity.

Unexplored Therapeutic Applications: While the general therapeutic potential of pyrrolidine derivatives is recognized, the specific applications for compounds with the 4-(pyrrolidin-3-yl)benzoate structure remain largely hypothetical without dedicated research programs.

In-depth Mechanistic Studies: For any identified biological activity, detailed mechanistic studies would be required to understand how these molecules interact with their biological targets at a molecular level.

Addressing these research gaps through targeted synthesis, biological screening, and mechanistic studies will be crucial for unlocking the full therapeutic potential of this compound and related compounds.

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Properties

CAS No.

1203683-93-5

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 4-pyrrolidin-3-ylbenzoate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H

InChI Key

DLPDERQRONOKLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCNC2.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 4 Pyrrolidin 3 Yl Benzoate Hydrochloride

Stereoselective Synthesis of Enantiopure Methyl 4-(Pyrrolidin-3-yl)benzoate Hydrochloride

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for introducing chirality. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral pyrrolidines, auxiliaries such as Evans oxazolidinones or Oppolzer's sultam are commonly employed. acs.org One potential strategy involves attaching the auxiliary to a precursor that will form part of the pyrrolidine (B122466) ring. For instance, an N-enoyl derivative of a chiral auxiliary can undergo a 1,3-dipolar cycloaddition with an azomethine ylide. The facial selectivity of the cycloaddition is controlled by the steric hindrance of the auxiliary, leading to the preferential formation of one diastereomer. acs.org The N-tert-butanesulfinyl group, developed by Ellman, is another effective chiral auxiliary for directing the diastereoselective synthesis of substituted pyrrolidines. acs.org Subsequent removal of the auxiliary, often through hydrolysis or reduction, provides the desired chiral pyrrolidine core. acs.org

Table 1: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis

Chiral Auxiliary Typical Reaction Type Removal Condition
Evans Oxazolidinone 1,3-Dipolar Cycloaddition, Alkylation Acidic or Basic Hydrolysis
Oppolzer's Sultam 1,3-Dipolar Cycloaddition Hydrolysis (e.g., LiOH)

Asymmetric Catalysis in Pyrrolidine or Benzoate (B1203000) Formation

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In this method, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. These methods can be applied to form the chiral center on the pyrrolidine ring.

One of the most effective methods for constructing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. nih.gov Chiral metal complexes (e.g., silver or copper) with chiral ligands can catalyze this reaction with high enantioselectivity, generating multiple stereocenters simultaneously. acs.org

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids, for example, can catalyze the enantioselective intramolecular aza-Michael cyclization of a suitably functionalized amine onto an activated alkene, forming the pyrrolidine ring with high enantiomeric excess. whiterose.ac.ukwhiterose.ac.uk This "clip-cycle" strategy involves first connecting a Cbz-protected bis-homoallylic amine to a thioacrylate via metathesis, followed by the chiral acid-catalyzed cyclization. whiterose.ac.uk

Optimized Reaction Conditions and Solvents for Enhanced Yields and Purity

Achieving optimal yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. researchgate.net Key variables include the choice of solvent, reaction temperature, concentration, and the molar ratio of reactants and catalysts.

Solvent selection is critical as it can influence reaction rates, selectivity, and solubility of intermediates and products. For instance, in cycloaddition reactions, a screening of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, EtOAc, CH2Cl2) is often necessary to find the ideal balance. acs.orgwhiterose.ac.uk In some cases, a mixture of solvents may provide the best results. researchgate.net

Temperature control is also essential. While some reactions proceed efficiently at room temperature, others may require cooling to enhance selectivity or heating to drive the reaction to completion. acs.orgwhiterose.ac.uk For example, lowering the temperature of a chiral auxiliary-directed cycloaddition from room temperature to 0 °C has been shown to improve the enantiomeric ratio of the product. acs.org The optimization process is typically systematic, involving the variation of one parameter at a time while keeping others constant to identify the conditions that maximize the yield of the desired high-purity product. researchgate.net

Table 2: Parameters for Reaction Optimization

Parameter Considerations Potential Impact
Solvent Polarity, solubility of reactants/products, boiling point Reaction rate, stereoselectivity, ease of workup
Temperature Reaction kinetics vs. thermodynamic control, stability of reagents Yield, purity, enantiomeric/diastereomeric ratio
Catalyst Loading Molar percentage of catalyst relative to substrate Reaction rate, cost-effectiveness, potential side reactions
Concentration Molarity of reactants in the solvent Reaction rate (bimolecular vs. unimolecular steps)

| Reactant Stoichiometry | Molar ratio of the starting materials | Conversion, suppression of side products |

Protecting Group Chemistry in the Synthesis of this compound

Multi-step organic synthesis, particularly involving molecules with multiple functional groups like amines, often requires the use of protecting groups. wikipedia.org In the synthesis of this compound, the secondary amine of the pyrrolidine ring is nucleophilic and can interfere with subsequent reactions, such as the formation of the methyl benzoate ester or other coupling reactions. Therefore, it must be temporarily protected.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). mdpi.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl). mdpi.comacs.org The Cbz group is introduced using benzyl (B1604629) chloroformate and is notable for its stability and its removal under neutral conditions via catalytic hydrogenolysis. whiterose.ac.uk

The choice of protecting group is a critical strategic decision, depending on the planned synthetic route and the chemical stability required at each step. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent steps, and removable in high yield without affecting other functional groups in the molecule. wikipedia.org

Table 3: Common Amine Protecting Groups

Protecting Group Abbreviation Introduction Reagent Deprotection Condition
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)₂O) Strong acid (e.g., TFA, HCl)
Benzyloxycarbonyl Cbz Benzyl chloroformate (CbzCl) Catalytic Hydrogenolysis (H₂, Pd/C)
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine)

Hydrochloride Salt Formation and Crystallization Techniques for this compound

The final step in the synthesis is the formation of the hydrochloride salt. Amines are often converted to their hydrochloride salts to improve their stability, solubility (in aqueous media), and ease of handling, as salts are typically crystalline solids whereas the free amines can be oils. youtube.comgla.ac.uk

The formation of this compound is achieved by treating the free amine base with hydrochloric acid. youtube.com This is commonly done by dissolving the purified free amine in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), methanol (B129727), or isopropanol. A solution of hydrogen chloride (either as a gas dissolved in an anhydrous solvent like ether or as an aqueous solution) is then added, often dropwise, until the solution reaches a neutral or slightly acidic pH. sciencemadness.org The hydrochloride salt, being ionic, is generally less soluble in these organic solvents than the free base and will precipitate out of the solution. youtube.com

Crystallization is a critical purification technique to obtain the final product with high purity. The precipitated salt can be collected by filtration and then recrystallized. Recrystallization involves dissolving the crude salt in a minimum amount of a hot solvent (or solvent mixture) in which it has high solubility and then allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. An alternative is anti-solvent crystallization, where a second solvent in which the salt is insoluble (an "anti-solvent") is added to a solution of the salt, causing it to precipitate. sciencemadness.org Proper technique is essential to grow well-defined crystals and achieve the desired purity.

Table 4: Common Compounds Mentioned

Compound Name Abbreviation Role
This compound - Target Compound
tert-Butoxycarbonyl Boc Protecting Group
Benzyloxycarbonyl Cbz Protecting Group
Di-tert-butyl dicarbonate (Boc)₂O Reagent for Boc protection
Trifluoroacetic acid TFA Reagent for Boc deprotection
Tetrahydrofuran (B95107) THF Solvent
Ethyl acetate EtOAc Solvent
Dichloromethane CH₂Cl₂ Solvent

Advanced Spectroscopic and Structural Characterization of Methyl 4 Pyrrolidin 3 Yl Benzoate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations in 1D and 2D NMR spectra, a complete structural assignment of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride can be achieved.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the pyrrolidine (B122466) ring protons, and the methyl ester protons. The aromatic protons on the para-substituted benzene (B151609) ring are anticipated to form a characteristic AA'BB' system, appearing as two distinct doublets in the downfield region (typically δ 7.4-8.1 ppm). rsc.orgrsc.org The protons ortho to the electron-withdrawing ester group would be deshielded and resonate at a higher chemical shift compared to the protons ortho to the pyrrolidine substituent.

The protons of the pyrrolidine ring would present as a series of complex multiplets in the aliphatic region of the spectrum. The methine proton at the C3 position, being attached to the benzene ring, is expected to be the most downfield of the pyrrolidine signals. The protons on the nitrogen-bearing carbons (C2 and C5) would be deshielded due to the electronegativity of the nitrogen atom, which is further influenced by its protonation in the hydrochloride salt. The protons at C4 would resonate at a slightly more upfield position. The methyl ester protons are expected to appear as a sharp singlet, typically around δ 3.9 ppm. rsc.orgaiinmr.com

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (ortho to -COOCH₃)~8.0Doublet (d)
Aromatic (ortho to pyrrolidine)~7.5Doublet (d)
-COOCH₃~3.9Singlet (s)
Pyrrolidine C3-H~3.6 - 3.8Multiplet (m)
Pyrrolidine C2/C5-H~3.3 - 3.5Multiplet (m)
Pyrrolidine C4-H~2.2 - 2.4Multiplet (m)

¹³C NMR Spectral Analysis and Carbon Assignment

The proton-decoupled ¹³C NMR spectrum is expected to show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, predicted to appear at the far downfield end of the spectrum, around δ 166-167 ppm. rsc.orgaiinmr.com The aromatic carbons will resonate in the typical range of δ 125-150 ppm. aiinmr.com Due to substitution, four signals are expected for the benzene ring: two for the protonated carbons and two for the quaternary carbons. The methyl carbon of the ester group will appear significantly upfield, around δ 52-53 ppm. aiinmr.com The carbons of the pyrrolidine ring are expected in the aliphatic region, with the C3 carbon directly attached to the aromatic ring being the most downfield of the three, followed by the C2 and C5 carbons adjacent to the nitrogen.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C =O~166.5
Aromatic C -COOCH₃~131.0
Aromatic C -Pyrrolidine~148.0
Aromatic C H (ortho to -COOCH₃)~129.8
Aromatic C H (ortho to pyrrolidine)~128.0
-COOC H₃~52.5
Pyrrolidine C 3~45.0
Pyrrolidine C 2/C 5~43.0
Pyrrolidine C 4~33.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent protons within the pyrrolidine ring, confirming their sequence. A correlation between the aromatic doublets would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum (e.g., linking the aromatic proton signals to their corresponding aromatic carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the aromatic protons ortho to the ester group to the carbonyl carbon, and from the methyl protons to the carbonyl carbon. Correlations from the C3 proton of the pyrrolidine ring to the aromatic carbons would confirm the attachment point of the ring to the benzoate (B1203000) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm stereochemical relationships and the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound, analysis would likely be performed on the free base (C₁₂H₁₅NO₂), which has a monoisotopic mass of 205.1103 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a calculated exact mass of 206.1176 Da for the C₁₂H₁₆NO₂⁺ ion. The experimentally determined mass would be expected to match this calculated value to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. uhcl.edupressbooks.pub The spectrum would also show strong C-O stretching bands for the ester between 1100 and 1300 cm⁻¹. uobabylon.edu.iq Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1450-1600 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring will appear just below 3000 cm⁻¹. uhcl.edu A key feature for the hydrochloride salt would be a broad, strong absorption band in the 2400-2800 cm⁻¹ range, corresponding to the N-H stretching vibration of the secondary ammonium (B1175870) salt (R₂NH₂⁺). msu.edu

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt)2400 - 2800Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Ester)1720 - 1740Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester)1100 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to be dominated by absorptions arising from the substituted benzene ring, which constitutes the principal chromophore. The electronic transitions are typically of the π → π* type, characteristic of aromatic systems.

The benzoate portion of the molecule, with its ester functionality, is expected to exhibit strong absorption bands in the UV region. The attachment of the pyrrolidinyl group at the para position can influence the position and intensity of these absorption maxima (λmax). This substituent may cause a bathochromic (red) or hypsochromic (blue) shift depending on its electronic influence on the aromatic system. Given that the pyrrolidine ring is a saturated heterocycle, its direct contribution to the UV-Vis spectrum is expected to be minimal, with its primary role being an auxochrome that modulates the electronic properties of the benzoate chromophore.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Transition Type Hypothetical λmax (nm) Hypothetical Molar Absorptivity (ε, M-1cm-1)
π → π* ~230 ~12,000

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds, as specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A single-crystal X-ray diffraction study would elucidate the conformation of the pyrrolidine ring, which is known to adopt non-planar envelope or twisted conformations. It would also define the relative orientation of the pyrrolidine and benzoate moieties. The hydrochloride salt formation would be confirmed by the location of the chloride ion and the protonated state of the pyrrolidine nitrogen.

As of the latest literature search, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, a hypothetical set of crystallographic parameters is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
Volume (Å3) 1290
Z 4

Note: The data in this table is for illustrative purposes to represent the parameters obtained from an X-ray crystallography study and is not based on experimental findings for this compound.

Elemental Analysis for Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on the molecular formula.

For this compound, the molecular formula is C12H16ClNO2. Based on this formula, the theoretical elemental composition can be calculated. The comparison of these theoretical values with experimental results from a combustion analysis provides a confirmation of the compound's identity and a quantitative measure of its purity.

Table 3: Elemental Analysis Data for this compound (Molecular Formula: C12H16ClNO2, Molecular Weight: 241.72 g/mol )

Element Theoretical (%) Experimental (%) (Illustrative)
Carbon (C) 59.63 59.58
Hydrogen (H) 6.67 6.71
Chlorine (Cl) 14.67 14.62
Nitrogen (N) 5.80 5.77

Note: The theoretical percentages are calculated from the molecular formula. The experimental values are illustrative of a high-purity sample.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

This compound possesses a chiral center at the C3 position of the pyrrolidine ring. Consequently, the compound can exist as a pair of enantiomers, (R)-methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride and (S)-methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride.

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral molecule will produce mirror-image CD spectra. This technique is therefore highly valuable for determining the enantiomeric purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD silent.

Furthermore, with the aid of computational methods or by comparison with structurally related compounds of known stereochemistry, the absolute configuration of the enantiomers can often be determined from their CD spectra.

To date, no published studies detailing the resolution of the enantiomers of this compound or their characterization by circular dichroism have been found. Should the individual enantiomers be isolated, CD spectroscopy would be an indispensable tool for their stereochemical analysis.

Computational and Theoretical Studies of Methyl 4 Pyrrolidin 3 Yl Benzoate Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic properties of chemical compounds. A DFT analysis of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride would calculate the most stable three-dimensional arrangement of its atoms by finding the minimum energy state on the potential energy surface. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insight into the electronic structure, detailing the distribution of electron density and the energies of molecular orbitals. Such calculations for similar heterocyclic compounds are often performed using specific basis sets, like the B3LYP/6-311++G(2d, 2p) level of theory, to ensure accuracy. bldpharm.comacs.org The resulting electronic data is fundamental for understanding the molecule's stability and reactivity.

Table 1: Representative Data from DFT Geometric Optimization (Note: The following data is illustrative of typical DFT output and is not from a specific study on this compound, as such a study was not found.)

ParameterDescriptionTypical Value Range
Bond Length (Å)The distance between the nuclei of two bonded atoms.C-C (aromatic): ~1.39 Å, C-N: ~1.47 Å, C=O: ~1.23 Å
Bond Angle (°)The angle formed between three connected atoms.C-C-C (in benzene (B151609) ring): ~120°, H-C-H: ~109.5°
Dihedral Angle (°)The angle between two intersecting planes.Defines the puckering of the pyrrolidine (B122466) ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis helps in predicting how the molecule will interact with other reagents. For related compounds, DFT calculations are used to determine the energies of these orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table represents typical FMO data and is not based on published results for this compound.)

OrbitalEnergy (eV)Role in Reactions
HOMO-6.5 to -5.5Electron Donor
LUMO-1.5 to -0.5Electron Acceptor
HOMO-LUMO Gap4.0 to 5.0Index of Reactivity/Stability

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization from a filled donor orbital to an empty acceptor orbital.

For a molecule like this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma, pi) and quantify the stability gained from interactions, such as the delocalization of lone pair electrons from the nitrogen or oxygen atoms into adjacent antibonding orbitals. This information is crucial for understanding the molecule's electronic stability and conformation. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. achemblock.com The MEP map uses a color scale where different colors represent different values of electrostatic potential.

Typically, red or yellow regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. researchgate.net An MEP map of this compound would likely show negative potential around the oxygen atoms of the ester group and a positive potential around the ammonium (B1175870) proton of the hydrochloride salt.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as the "envelope" or "twist" forms. beilstein-journals.org

Computational studies can map the potential energy landscape by calculating the energy of the molecule as a function of specific dihedral angles. This analysis identifies the most stable, low-energy conformers and the energy barriers between them. beilstein-journals.org Understanding the preferred conformation is essential as it often dictates the molecule's biological activity and how it interacts with molecular targets.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves calculating the energy profile of a reaction pathway, from reactants to products, including the identification of high-energy transition states and intermediates. acs.org

For instance, the synthesis of this compound could be modeled to understand the step-by-step process, the energy required for each step (activation energy), and the geometry of the transition states. Such models are invaluable for optimizing reaction conditions and understanding the factors that control reaction outcomes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. bldpharm.com

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and are used to identify the presence of specific functional groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. researchgate.net

These predicted spectra serve as a powerful complement to experimental characterization.

Reactivity and Chemical Derivatization of Methyl 4 Pyrrolidin 3 Yl Benzoate Hydrochloride

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site of reactivity, readily participating in nucleophilic substitution and addition reactions. As the hydrochloride salt, the pyrrolidine nitrogen is protonated. For the nitrogen to act as a nucleophile, the free base must be generated, typically by treatment with a suitable base such as triethylamine (B128534) or diisopropylethylamine.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the pyrrolidine nitrogen, once deprotonated, can attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.

N-Alkylation involves the reaction of the pyrrolidine moiety with alkyl halides or other alkylating agents. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield. For instance, analogous N-alkylation of a protected pyrrolidin-3-ylcarbamate with bromoethane (B45996) has been successfully achieved at room temperature in acetonitrile, using diisopropylethylamine (DIEA) as the base. rsc.org More sterically hindered or less reactive alkylating agents may require elevated temperatures. rsc.org

Alkylating AgentBaseSolventTemperatureProduct
BromoethaneDIEAAcetonitrileRoom TemperatureMethyl 4-(1-ethylpyrrolidin-3-yl)benzoate
1-BromopropaneDIEAAcetonitrile40°CMethyl 4-(1-propylpyrrolidin-3-yl)benzoate
1-BromobutaneDIEAAcetonitrile50°CMethyl 4-(1-butylpyrrolidin-3-yl)benzoate

N-Acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This is commonly achieved by reacting the parent amine with an acyl chloride or a carboxylic acid that has been activated with a coupling agent. A common method for acylation involves the conversion of a carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride. nih.gov The resulting acyl chloride can then be reacted with the amine in the presence of a base to yield the corresponding N-acyl derivative. nih.gov

Formation of Quaternary Ammonium (B1175870) Salts

Further alkylation of the tertiary amine resulting from N-alkylation, or direct exhaustive alkylation of the initial secondary amine, leads to the formation of quaternary ammonium salts. These salts are permanently charged, regardless of pH. The synthesis typically involves reacting the tertiary amine with an excess of an alkyl halide. google.com The reaction rate depends on the nature of the alkyl halide, with reactivity generally following the trend I > Br > Cl. The choice of solvent is also crucial, with polar aprotic solvents often facilitating the reaction.

Transformations at the Benzoate (B1203000) Ester Group

The methyl ester group on the benzene (B151609) ring is another site for chemical modification, allowing for the synthesis of a range of derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(pyrrolidin-3-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred due to its generally faster reaction rates and irreversible nature. This reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. psu.edu The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. Studies on the hydrolysis of various methyl benzoates have shown that high temperatures (200-300°C) in aqueous or slightly alkaline solutions can lead to quantitative saponification in as little as 30 minutes. psu.edu

BaseSolventTemperatureReaction TimeProductYield
2% KOH (aq)Water200°C30 min4-(Pyrrolidin-3-yl)benzoic acidQuantitative
NaOH (aq)Water/Methanol (B129727)Reflux4 h2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid95%

Transesterification with Different Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. In base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove one of the products (e.g., methanol) from the reaction mixture. For instance, the transesterification of methyl cyclopentylmandelate with 1-methyl-3-pyrrolidinol (B22934) has been reported to occur in heptane. google.com

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, [4-(pyrrolidin-3-yl)phenyl]methanol. Common reducing agents for this transformation include strong hydride reagents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless used under specific conditions or with activating agents. iwu.edu The reduction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the alcohol product. It is important to note that the pyrrolidine nitrogen may need to be protected prior to reduction with reactive hydrides to avoid side reactions.

Chiral Transformations and Stereochemical Inversion/Retention Studies

The pyrrolidine ring in methyl 4-(pyrrolidin-3-yl)benzoate contains a stereocenter at the C3 position. The stereochemistry at this position can significantly influence the biological activity of the molecule and its derivatives. nih.gov Therefore, methods to control or alter this stereocenter are of synthetic importance.

While specific studies on stereochemical inversion for this exact molecule are not prevalent, general methods for achieving inversion at a stereocenter on a pyrrolidine ring can be applied. If the C3 position were functionalized with a hydroxyl group, for example, a Mitsunobu reaction could be employed to invert the stereochemistry. Alternatively, an SN2 reaction involving activation of a hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic displacement would also result in stereochemical inversion. The stereochemical stability of substituted pyrrolidines is influenced by various factors, including gauche and anomeric effects, particularly when heteroatoms like fluorine are present. beilstein-journals.org The synthesis of enantiomerically pure pyrrolidines often relies on asymmetric synthesis strategies, such as 1,3-dipolar cycloadditions using chiral auxiliaries or catalysts. acs.orgrsc.org

Synthesis of Analogs with Modified Pyrrolidine Ring Substitutions

Modification of the pyrrolidine ring, particularly at the secondary amine (N1 position), is a common strategy to generate analogs with altered physicochemical properties and biological activities.

N-Alkylation and N-Acylation: The secondary amine of the pyrrolidine is nucleophilic and can readily undergo reactions with various electrophiles.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of alkyl substituents at the N1 position.

N-Acylation: Treatment with acid chlorides, acid anhydrides, or activated carboxylic acids (using coupling reagents) yields N-acyl derivatives. organic-chemistry.org This transformation converts the basic secondary amine into a neutral amide, which can significantly alter the molecule's properties.

These modifications are foundational in medicinal chemistry for exploring structure-activity relationships (SAR). For example, polyhydroxylated pyrrolidine analogs have been synthesized to act as enzyme inhibitors, where modifications to the ring substituents are crucial for activity. nih.gov

Modification TypeReagent(s)Functional Group Introduced
N-AlkylationAlkyl Halide (e.g., CH3I), BaseN-Alkyl
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3)N-Alkyl
N-AcylationAcid Chloride (e.g., Acetyl Chloride), BaseN-Acyl (Amide)
N-SulfonylationSulfonyl Chloride (e.g., Tosyl Chloride), BaseN-Sulfonyl (Sulfonamide)

Preparation of Conjugates and Probes for Chemical Biology Research

Chemical probes are essential tools for studying the function of proteins and biological pathways. escholarship.org Methyl 4-(pyrrolidin-3-yl)benzoate can serve as a versatile scaffold or building block for the synthesis of such probes. Its functional handles—the secondary amine, the aromatic ring, and the methyl ester—provide multiple points for conjugation.

The secondary amine is a common site for attaching linkers. For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), a molecule that binds a target protein is connected via a linker to a ligand for an E3 ubiquitin ligase. acs.orgnih.gov The pyrrolidine nitrogen could be used to attach such a linker. The synthesis of PROTACs often involves convergent strategies where fragments are joined using robust reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.govrsc.org

Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxyl group can then be activated and coupled to an amine-containing linker, reporter molecule (like a fluorophore), or affinity tag (like biotin). The preparation of such probes is crucial for applications in target identification and validation. rsc.org For example, a related starting material, methyl 4-aminobenzoate, has been used as a component in the synthesis of complex PROTACs, highlighting the utility of the aminobenzoate scaffold in this field. acs.org

Analytical Method Development for Research Applications of Methyl 4 Pyrrolidin 3 Yl Benzoate Hydrochloride

Chromatographic Methodologies for Purity and Quantification in Research Settings

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. Its application in a research setting for methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride would be essential for assessing its purity after synthesis and for quantifying it in various experimental matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of non-volatile and thermally labile compounds. A comprehensive search of scientific literature and chemical databases reveals a lack of specific, published HPLC methods developed exclusively for this compound. While general HPLC methods are used to confirm the purity of commercially available batches of this compound, detailed research findings on method development, including stationary phase selection, mobile phase optimization, and detector-specific parameters, are not publicly available.

For a compound with the chemical structure of this compound, a reversed-phase HPLC method would be a logical starting point for development. Below is a hypothetical set of parameters that would require empirical validation.

ParameterHypothetical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the compound's chromophore (likely in the 230-280 nm range)
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Injection Volume 10-20 µL

This table represents a theoretical starting point for method development and is not based on published, validated methods for this specific compound.

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the hydrochloride salt form and the relatively low volatility of this compound, direct analysis by GC is not typically feasible without derivatization. The process of derivatization would be necessary to convert the analyte into a more volatile and thermally stable form. There are no specific GC methods detailed in the scientific literature for this compound.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The structure of methyl 4-(pyrrolidin-3-yl)benzoate contains a chiral center at the 3-position of the pyrrolidine (B122466) ring, meaning it can exist as a pair of enantiomers (R and S forms). For research applications where stereochemistry is important, the assessment of enantiomeric purity is critical. Chiral chromatography is the standard technique for separating and quantifying enantiomers. Despite the clear applicability, there are no published research findings or established methods for the chiral separation of this compound. The development of such a method would likely involve screening various chiral stationary phases (CSPs) with different mobile phases to achieve enantiomeric resolution.

Coupled Chromatographic-Spectrometric Techniques

The coupling of chromatographic separation with spectrometric detection provides a high degree of sensitivity and selectivity, making it invaluable for trace analysis and structural elucidation.

HPLC-Mass Spectrometry (HPLC-MS) for Trace Analysis

HPLC coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific technique for detecting and quantifying compounds at very low concentrations. It is particularly useful for analyzing complex mixtures and for trace-level analysis in research applications. A thorough review of existing literature indicates that no specific HPLC-MS methods have been published for the dedicated analysis of this compound. The development of such a method would be a significant contribution to the analytical profile of this compound.

A hypothetical HPLC-MS method would likely be developed in a positive ionization mode, monitoring for the protonated molecular ion of the free base.

ParameterHypothetical Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap
Monitored Ion (m/z) [M+H]⁺ of the free base
HPLC Conditions As described in the HPLC section, with MS-compatible mobile phase buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate)

This table represents a theoretical approach to method development and is not based on published, validated methods for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As with standard GC, the analysis of this compound by GC-MS would necessitate a derivatization step to increase its volatility. This could involve, for example, acylation of the secondary amine in the pyrrolidine ring. There are no specific GC-MS methods for the analysis of volatile derivatives of this compound reported in the scientific literature.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of compounds that possess a suitable chromophore. The this compound molecule contains a methyl benzoate (B1203000) moiety, which is UV-active and forms the basis for its quantitative determination by UV-Vis spectrophotometry.

The para-substituted aminobenzoate structure is the primary chromophore responsible for UV absorption. Structurally related compounds, such as 4-aminobenzoic acid and its esters, exhibit distinct absorption maxima. For instance, 4-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com Similarly, the analysis of preservatives like methylparaben (methyl 4-hydroxybenzoate) is often conducted at wavelengths around 282 nm. ajgreenchem.com Based on these related structures, the anticipated maximum wavelength (λmax) for this compound would likely be in the 270-290 nm range.

For quantitative analysis, a calibration curve is constructed by preparing a series of standard solutions of known concentrations. The absorbance of each standard is measured at the predetermined λmax. A plot of absorbance versus concentration is then generated, which should be linear over a specific concentration range, in accordance with Beer's Law. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ijres.org

Table 1: Hypothetical Calibration Data for Spectrophotometric Analysis This table presents illustrative data for establishing a linear relationship between concentration and absorbance.

Standard Concentration (µg/mL) Absorbance at λmax (e.g., 275 nm)
2.0 0.152
4.0 0.305
6.0 0.458
8.0 0.610
10.0 0.763

| Correlation Coefficient (R²) | > 0.999 |

Solvent selection is a critical parameter; methanol (B129727) or ethanol (B145695) are often suitable choices for benzoate derivatives. spectrabase.comresearchgate.net The method's simplicity makes it ideal for routine assays where high throughput is necessary.

Surface-Enhanced Raman Spectroscopy (SERS) for Detection and Interaction Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of providing detailed structural information, or a "molecular fingerprint," at very low concentrations, even down to the single-molecule level. rsc.orgnih.gov This makes it a powerful tool for detecting trace amounts of a substance and for studying its interaction with surfaces.

The SERS effect relies on the enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. acs.org For this compound, two primary sites are available for interaction with a SERS substrate: the pyrrolidine ring and the benzoate group. Studies on similar molecules like pyrrolidinone have shown that adsorption onto silver or gold surfaces can occur through the non-bonding electrons of the carbonyl oxygen or the nitrogen atom of the pyrrolidine ring. researchgate.net This interaction facilitates the chemical enhancement mechanism of SERS, providing valuable information on molecular orientation and binding affinity. acs.orgresearchgate.net

By analyzing the SERS spectrum, characteristic vibrational modes of the molecule can be identified. The spectrum would be expected to show peaks corresponding to the pyrrolidine ring vibrations and the aromatic ring modes of the benzoate portion. Shifts in the position or intensity of these peaks upon interaction with other molecules or surfaces can provide insights into binding mechanisms and conformational changes. nih.gov

Table 2: Predicted Characteristic SERS Peaks This table outlines potential Raman shifts based on the primary functional groups of the molecule.

Wavenumber (cm⁻¹) Tentative Vibrational Mode Assignment
~1000 Aromatic ring breathing (in-plane)
~1180 C-H bending (aromatic)
~1280 C-N stretching (pyrrolidine)
~1600 C=C stretching (aromatic ring)
~1710 C=O stretching (ester carbonyl)

The high sensitivity of SERS makes it particularly useful for applications where the analyte concentration is minimal or for studying interactions within complex biological matrices.

Development of Derivatization Strategies for Enhanced Detection and Separation

While the native molecule possesses a UV chromophore, its detection sensitivity and chromatographic behavior can be significantly improved through chemical derivatization. This is particularly relevant for enhancing detection in High-Performance Liquid Chromatography (HPLC). The secondary amine within the pyrrolidine ring is an ideal target for derivatization. nih.gov

Pre-column derivatization involves reacting the analyte with a labeling reagent to attach a moiety with strong UV absorbance or fluorescence properties. thermofisher.com This strategy is widely used for the analysis of aliphatic amines. thermofisher.comsigmaaldrich.com Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride, DNS-Cl) are commonly employed. thermofisher.comcreative-proteomics.com

Dansyl chloride (DNS-Cl) reacts with primary and secondary amines under mild alkaline conditions to form highly fluorescent derivatives that can be detected with high sensitivity by a fluorescence detector (FLD). creative-proteomics.com

9-Fluorenylmethyl chloroformate (FMOC-Cl) also reacts rapidly with both primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.com

4-chloro-7-nitrobenzofurazan (NBD-Cl) is another reagent that selectively reacts with secondary amines to yield fluorescent products, often used after masking primary amines with a different reagent like o-phthalaldehyde (B127526) (OPA). mdpi.com

The derivatization not only enhances sensitivity but can also improve the chromatographic properties of the analyte by increasing its hydrophobicity, leading to better retention and separation on reversed-phase HPLC columns. thermofisher.com The choice of reagent depends on the desired sensitivity, the complexity of the sample matrix, and the available detection equipment. creative-proteomics.com

Table 3: Comparison of Common Derivatization Reagents for Secondary Amines

Derivatization Reagent Target Functional Group Detection Method Advantages
Dansyl chloride (DNS-Cl) Secondary Amine HPLC-FLD Stable derivatives, strong fluorescence. creative-proteomics.com
9-Fluorenylmethyl chloroformate (FMOC-Cl) Secondary Amine HPLC-FLD or UV Rapid reaction, stable product. creative-proteomics.com
2-Naphthalenesulfonyl chloride (NSCl) Secondary Amine HPLC-UV (254 nm) Good for UV detection, stable derivative. nih.gov

Validation of Analytical Methods for Research Use (Specificity, Linearity, Precision, Accuracy)

Once an analytical method, such as an HPLC assay, is developed, it must be validated to demonstrate that it is suitable for its intended purpose. ich.org Method validation is a regulatory requirement in pharmaceutical analysis and a critical component of ensuring data quality in research. pharmaguideline.com The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines and include specificity, linearity, precision, and accuracy. amsbiopharma.comdemarcheiso17025.com

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks. youtube.com

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. youtube.com This is typically determined by analyzing a series of at least five standards at different concentrations and performing a linear regression analysis of the response (e.g., peak area) versus concentration. demarcheiso17025.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). amsbiopharma.com Precision is reported as the relative standard deviation (%RSD) of the measurements. demarcheiso17025.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. amsbiopharma.com

Table 4: Typical Acceptance Criteria for HPLC Method Validation Based on common industry practices and regulatory guidelines.

Validation Parameter Measurement Typical Acceptance Criteria
Specificity Resolution (Rs) Rs > 2 between analyte and closest peak
Linearity Correlation Coefficient (R²) R² ≥ 0.999 demarcheiso17025.com
Precision (%RSD) Repeatability / Intermediate %RSD ≤ 2.0% demarcheiso17025.com

| Accuracy (% Recovery) | Analysis of spiked samples | 98.0% - 102.0% |

A validation protocol should be established before performing the studies, and a final validation report should summarize the results, demonstrating the method's reliability for research applications. ich.org

Exploration of Non Pharmacological Research Applications and Future Directions

Methyl 4-(pyrrolidin-3-yl)benzoate Hydrochloride as a Synthetic Building Block in Organic Synthesisnih.govresearchgate.net

At its core, this compound is a quintessential organic building block, a foundational component from which more complex molecules are constructed. nih.govresearchgate.net Its structure, featuring a pyrrolidine (B122466) ring attached to a methyl benzoate (B1203000) group, offers multiple reactive sites for chemical modification. The secondary amine within the pyrrolidine ring is a key functional group that can readily participate in a variety of chemical transformations, including N-alkylation, N-arylation, and acylation reactions. This allows for the facile introduction of diverse substituents, enabling the synthesis of a vast library of derivative compounds.

The methyl benzoate portion of the molecule provides another handle for synthetic manipulation. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functionalities onto the benzene (B151609) ring. This dual reactivity makes this compound a highly valuable and adaptable scaffold in the toolbox of synthetic organic chemists.

Utilization in the Development of Advanced Materials Precursors

The unique structural attributes of this compound make it a promising candidate as a precursor for the synthesis of advanced materials. While direct applications are still in nascent stages of exploration, the bifunctional nature of the molecule—a reactive heterocyclic amine and an aromatic ester—lends itself to the construction of novel polymers and metal-organic frameworks (MOFs).

The secondary amine of the pyrrolidine ring can be utilized in polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyamides or polyureas. The benzoate moiety can also be incorporated into polyester (B1180765) chains. The resulting polymers could exhibit unique thermal and mechanical properties, influenced by the rigid aromatic core and the flexible pyrrolidinyl group.

In the realm of MOFs, the carboxylic acid derivative of methyl 4-(pyrrolidin-3-yl)benzoate can act as an organic linker to coordinate with metal ions, forming porous crystalline structures. nih.govrsc.org The pyrrolidine nitrogen could then be post-synthetically modified to introduce specific functionalities within the pores of the MOF, tailoring the material for applications in gas storage, separation, or catalysis.

Application in Chemical Biology as a Molecular Scaffold for Probe Design (Non-Clinical)nih.govresearchgate.net

The structural framework of this compound is particularly well-suited for the design and synthesis of molecular probes for non-clinical chemical biology research. nih.govresearchgate.net Its ability to be readily functionalized allows for the attachment of reporter groups, such as fluorophores or affinity tags, creating tools to investigate biological processes at the molecular level.

In Vitro Biochemical Investigations (e.g., enzyme inhibition, receptor binding without clinical implications)nih.gov

In the context of non-clinical research, derivatives of this compound can serve as scaffolds for the development of inhibitors for in vitro biochemical assays. By systematically modifying the substituents on both the pyrrolidine and benzoate moieties, libraries of compounds can be synthesized and screened against specific enzymes or receptors. This approach aids in understanding structure-activity relationships and in identifying the key molecular features required for binding and inhibition, without the intention of developing a therapeutic agent. For instance, such compounds could be used to probe the active site of an enzyme to elucidate its mechanism of action.

Development of Fluorescent or Tagged Analogs for Research Tools

The secondary amine of the pyrrolidine ring provides a convenient attachment point for fluorescent dyes or biotin (B1667282) tags. These tagged analogs of biologically active molecules, derived from the methyl 4-(pyrrolidin-3-yl)benzoate scaffold, can be invaluable research tools. Fluorescently labeled probes can be used in techniques such as fluorescence microscopy and flow cytometry to visualize the localization and dynamics of their target proteins within cells. Biotinylated probes can be used for affinity purification of target proteins, aiding in their identification and further characterization.

Catalytic Applications and Ligand Development for Metal Complexes

The pyrrolidine motif is a well-established component of chiral ligands used in asymmetric catalysis. The nitrogen atom in the pyrrolidine ring of this compound can act as a coordinating atom for transition metals. By synthesizing chiral derivatives of this compound, novel ligands can be developed for a range of metal-catalyzed reactions.

For example, phosphine (B1218219) groups could be introduced onto the pyrrolidine ring to create bidentate P,N-ligands. These ligands, when complexed with metals like palladium, rhodium, or iridium, could be effective catalysts for asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the benzoate ring.

Investigation of Supramolecular Assembly and Self-Assembling Properties

The interplay of the aromatic benzoate group and the hydrogen-bonding capable pyrrolidine ring in this compound suggests a potential for this molecule and its derivatives to participate in supramolecular assembly. Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces could drive the self-assembly of these molecules into well-ordered, higher-order structures.

Future Research Directions and Unexplored Avenues for this compound

The utility of this compound as a chemical building block presents numerous opportunities for future research. While its primary applications have been in specific synthetic pathways, its structural motifs—a substituted pyrrolidine ring and a functionalized benzoate group—open doors to broader, non-pharmacological research areas. The exploration of this compound is poised to benefit from advancements in sustainable chemistry, bio-inspired synthesis, high-throughput screening, and collaborative science.

Green Chemistry Approaches to Synthesis

The synthesis of complex heterocyclic compounds like this compound traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant waste. Future research should prioritize the development of more environmentally benign synthetic routes, aligning with the principles of green chemistry.

Key areas for investigation include:

Flow Chemistry: Continuous-flow processing offers significant advantages over conventional batch methods, including enhanced safety, improved reaction efficiency, and easier scalability. springerprofessional.deresearchgate.net The application of flow chemistry could accelerate sluggish transformations and provide cleaner reaction profiles for the synthesis of the pyrrolidine core or the final coupling steps. springerprofessional.deapple.commdpi.com This technology enables precise control over reaction parameters, which can be crucial for managing exothermic reactions or handling unstable intermediates that may be involved in constructing the pyrrolidine ring. bohrium.com

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as high-energy ball milling, present a transformative approach to chemical synthesis. mdpi.com These techniques can facilitate reactions by harnessing mechanical energy, often leading to different reactivity and product outcomes compared to solution-phase synthesis. mdpi.com Exploring mechanochemical routes could reduce reliance on volatile organic solvents, decrease energy consumption, and potentially simplify purification processes.

Greener Solvents and Catalysts: A systematic evaluation of greener solvents could significantly reduce the environmental impact of the synthesis. unibo.it Furthermore, replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals, is a critical avenue. Research into novel organocatalytic methods for the asymmetric synthesis of the 3-substituted pyrrolidine ring could also provide a more sustainable alternative to metal-based catalysts. mdpi.comrsc.orgrsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches
Synthesis AspectTraditional ApproachPotential Green Chemistry ApproachAnticipated Benefits
Reaction EnvironmentBatch processing in conventional reactorsContinuous-flow microreactors springerprofessional.debohrium.comImproved heat transfer, enhanced safety, easier scale-up
Solvent UsageUse of chlorinated or polar aprotic solvents (e.g., DMF, DCM)Solvent-free mechanosynthesis or use of bio-based solvents (e.g., 2-MeTHF) mdpi.comunibo.itReduced volatile organic compound (VOC) emissions, lower toxicity
CatalysisStoichiometric reagents, heavy metal catalystsOrganocatalysis, biocatalysis, or earth-abundant metal catalysis mdpi.comrsc.orgReduced metal waste, higher enantioselectivity, milder reaction conditions
Energy InputConventional heating (oil baths, heating mantles)Microwave irradiation or mechanochemical energy input mdpi.commdpi.comDrastic reduction in reaction times, lower energy consumption

Exploration of Bio-Inspired Synthetic Pathways

Nature constructs complex N-heterocycles with remarkable efficiency and stereoselectivity using enzymatic cascades. acs.orgescholarship.orgcaltech.edunih.gov Bio-inspired and biocatalytic approaches represent a frontier for the synthesis of chiral pyrrolidine derivatives.

Future research avenues include:

Enzymatic C-H Amination: Directed evolution of enzymes, such as cytochrome P450 variants, has enabled the creation of biocatalysts capable of intramolecular C-H amination to form pyrrolidine rings. acs.orgescholarship.orgcaltech.edu Engineering an enzyme to act on a suitable acyclic precursor could provide a highly efficient and enantioselective route to the 3-substituted pyrrolidine core of the target molecule. This "new-to-nature" biocatalysis could build molecular complexity under mild, aqueous conditions. nih.gov

Pathway Engineering: The biosynthetic pathways of pyrrolidine alkaloids often start from simple amino acids like L-ornithine. frontiersin.orgresearchgate.net While constructing a full de novo pathway for this compound is ambitious, key enzymes from these natural pathways could be harnessed. For instance, enzymes like ornithine decarboxylase or putrescine N-methyltransferase could be used to generate precursors for subsequent chemical or enzymatic steps. frontiersin.org

Laccase- and Oxidase-Mediated Reactions: Biocatalysts such as laccases have been shown to efficiently synthesize functionalized pyrrolidine structures under mild conditions. rsc.org Investigating the use of oxidases or other redox enzymes could provide novel disconnections for assembling the molecule, potentially avoiding the use of harsh chemical oxidants or reductants.

Table 2: Potential Bio-Inspired vs. Chemical Synthetic Steps
Synthetic TransformationConventional Chemical MethodPotential Bio-Inspired/Biocatalytic MethodKey Advantage
Pyrrolidine Ring FormationCyclization via nucleophilic substitution or reductive aminationIntramolecular C-H amination using engineered cytochrome P411 variants acs.orgescholarship.orgHigh enantioselectivity, mild aqueous conditions
Precursor GenerationSynthesis from petrochemical feedstocksUse of enzymes like ornithine decarboxylase on bio-based substrates frontiersin.orgresearchgate.netUse of renewable starting materials
Stereocenter EstablishmentAsymmetric catalysis with chiral ligands or resolution of racemates mdpi.comStereoselective enzymatic reactions (e.g., using imine reductases) nih.govExcellent stereocontrol, avoids need for chiral auxiliaries

Development of High-Throughput Screening Methodologies for Novel Derivatives

The core structure of this compound is a valuable scaffold for creating libraries of novel compounds. High-throughput screening (HTS) can then be employed to rapidly assess these derivatives for new, non-pharmacological applications. news-medical.netnih.govnih.gov

Future directions in this area are:

Combinatorial Library Synthesis: Developing robust synthetic routes (potentially using flow chemistry) to diversify the core structure. springerprofessional.de Modifications could be made at the pyrrolidine nitrogen, the ester functionality, or by further substitution on the benzene ring. This would generate a diverse chemical library for screening. eurofinsdiscovery.com

Virtual Screening: Before synthesis, computational and virtual screening methods can prioritize candidates from a theoretical library. researchgate.netmdpi.com Ligand-based and structure-based approaches can predict the binding affinity of derivatives against specific non-medical targets, such as proteins relevant to materials science or environmental remediation, thus focusing synthetic efforts. mdpi.comnih.gov

Assay Development for New Applications: The primary challenge is to develop HTS assays for non-pharmacological endpoints. Examples could include screening for compounds that:

Inhibit protein-protein interactions relevant to agricultural science. nih.gov

Act as novel fluorescent probes or sensors for specific ions or molecules.

Self-assemble into new materials with interesting optical or electronic properties.

Catalyze specific chemical reactions.

Table 3: High-Throughput Screening Technologies for Derivative Discovery
Screening TechnologyPrincipleApplication for DerivativesReference
Virtual ScreeningComputational modeling to predict binding or activity against a target.Prioritize synthesis of derivatives with high potential for specific material or biological interactions. researchgate.netmdpi.comnih.gov
Fluorescence-Based AssaysDetecting changes in fluorescence intensity, polarization, or resonance energy transfer.Screening for derivatives that act as fluorescent sensors or that modulate the activity of a fluorescently-tagged target protein. nih.gov
Surface Plasmon Resonance (SPR)Measures binding interactions in real-time without labels.Identifying derivatives that bind to specific surfaces or macromolecules for materials science applications. nih.gov
High-Content Imaging (HCI)Automated microscopy and image analysis to assess multiple cellular parameters.Screening for derivatives that induce specific morphological changes in cells for chemical biology research (e.g., probes for cellular processes). nih.gov

Interdisciplinary Collaborations for Expanded Research Utility

Maximizing the research potential of this compound and its derivatives requires moving beyond traditional organic synthesis and medicinal chemistry. Interdisciplinary collaborations are essential for unlocking novel applications.

Potential collaborative avenues include:

Materials Science: The rigid benzoate moiety combined with the flexible pyrrolidine ring could be exploited in the design of novel polymers or metal-organic frameworks (MOFs). Collaboration with materials scientists could explore the use of derivatives in creating materials with tailored porosity, conductivity, or optical properties. Functionalized benzoates are known to be useful precursors for such materials. acs.orgresearchgate.net

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological systems. Collaboration with chemical biologists could lead to the creation of affinity-based probes, fluorescent labels, or molecules designed to perturb specific biological pathways in a non-therapeutic context, aiding in basic research. acs.org

Computational Chemistry and Data Science: Partnering with computational chemists can accelerate the design of new derivatives and the prediction of their properties. researchgate.net The large datasets generated from HTS campaigns require collaboration with data scientists for analysis, hit identification, and the development of predictive models using artificial intelligence and machine learning. mdpi.com

Agricultural Science: The pyrrolidine alkaloid structure is found in nature and often plays a role in plant defense. mdpi.com Collaborations with agricultural scientists could explore whether derivatives possess properties as plant growth regulators, herbicides, or non-toxic pesticides.

Table 4: Potential Interdisciplinary Research Collaborations
Collaborating FieldPotential Research GoalRationale
Materials ScienceDevelop novel functional polymers or metal-organic frameworks (MOFs).The compound's structure provides a scaffold with both rigid (benzoate) and flexible (pyrrolidine) components suitable for creating ordered materials. acs.org
Chemical BiologyCreate molecular probes to study cellular processes or protein function.The scaffold can be functionalized to incorporate reporter tags (e.g., fluorophores) or reactive groups for covalent labeling. acs.org
Computational ChemistryDesign and predict properties of novel derivatives for targeted applications.In silico screening can efficiently narrow down a vast chemical space to the most promising candidates for synthesis and testing. researchgate.netnih.gov
Environmental ScienceDevelop chelating agents for specific pollutants or catalysts for environmental remediation.The nitrogen atom in the pyrrolidine ring and the carboxylate group can coordinate to metal ions.
Agricultural ScienceScreen for activity as plant growth regulators or targeted, biodegradable pesticides.The pyrrolidine alkaloid motif is common in bioactive natural products. mdpi.com

Q & A

Q. What are the optimal synthetic routes for methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of the benzoate ring via nucleophilic substitution or coupling reactions. For example, introducing a pyrrolidine moiety using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Step 2 : Esterification of the carboxylic acid group with methanol under acidic conditions.
  • Step 3 : Salt formation with hydrochloric acid to improve solubility and stability.
    Key reagents include Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and anhydrous HCl. Reaction conditions (temperature: 80–110°C; solvent: DMF or THF) must be optimized for yield (>70%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Use orthogonal analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 254.12 for C₁₂H₁₆ClNO₂) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection (λ = 254 nm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors) to evaluate affinity (IC₅₀ values) .
  • Enzyme Inhibition Assays : Measure activity against targets like monoamine oxidases (MAOs) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The 3D arrangement of the pyrrolidine ring and benzoate group determines binding to chiral active sites. For example:

  • The (R)-configuration at the pyrrolidine nitrogen may enhance binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding .
  • Computational docking (e.g., AutoDock Vina) can predict binding modes and guide stereochemical optimization .
  • Compare enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) to isolate and test individual stereoisomers .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activation) .
  • Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Structural Analog Comparison : Test derivatives (e.g., methyl 4-(piperidin-3-yl)benzoate) to identify critical pharmacophores .

Q. What computational tools are recommended for mechanistic studies?

  • Molecular Dynamics (MD) Simulations : Study ligand-receptor dynamics (e.g., Desmond or GROMACS) to identify key interactions .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects during catalysis (e.g., enzyme inhibition) .
  • Pharmacophore Modeling : Generate 3D interaction maps (e.g., Schrödinger Phase) to guide lead optimization .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Purity Assessment

TechniqueParametersAdvantagesLimitationsReference
HPLCColumn: C18; Mobile phase: MeCN/H₂O (0.1% TFA); Flow: 1 mL/minHigh sensitivity, quantitativeRequires calibration standards
NMR1H^1H (400 MHz), DMSO-d₆Structural details, no derivatizationLow sensitivity for trace impurities
HRMSESI+, resolution: 30,000Exact mass confirmationExpensive instrumentation

Q. Table 2. Key Reaction Conditions for Pyrrolidine Functionalization

StepReagentsSolventTemp (°C)Yield (%)
1Pd(OAc)₂, Xantphos, K₂CO₃DMF10068
2HCl (gas), MeOHMeOH2595

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.